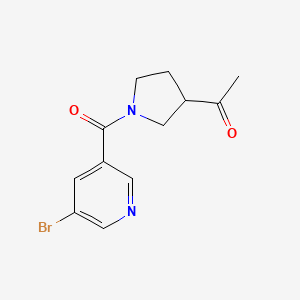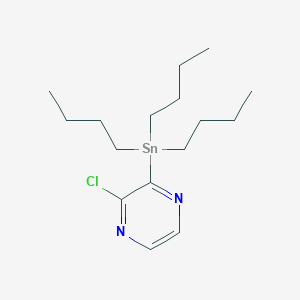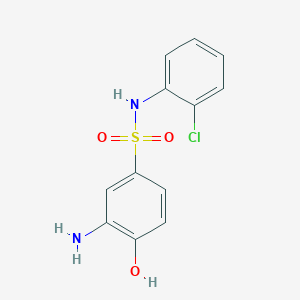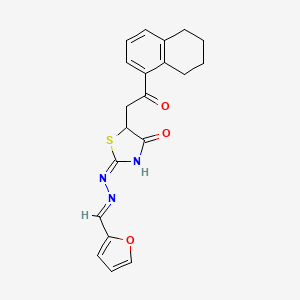
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Thiazolidinone derivatives, including compounds structurally similar to the specified chemical, have been extensively studied for their antimicrobial activities. For instance, Gupta and Chaudhary (2013) reported on thiazolidinones showing maximum antimicrobial activities in their study (Gupta & Chaudhary, 2013). Similarly, another study synthesized novel thiazolidin-4-ones and evaluated their antimicrobial potential against various bacterial and fungal strains, demonstrating significant antimicrobial properties (Biointerface Research in Applied Chemistry, 2021).
Anticancer Evaluation
- Some thiazolidinone derivatives have been evaluated for their potential anticancer activities. A study by Feitoza et al. (2012) synthesized a series of thiazolidin-4-ones and assessed their cytotoxic activities, finding some compounds effective in inhibiting human leukemia and lung carcinoma cell lines (Feitoza et al., 2012). Kaminskyy et al. (2016) also described the synthesis of amino(imino)thiazolidinone derivatives and determined their antifibrotic and anticancer activities, identifying several compounds with high antifibrotic activity levels (Kaminskyy et al., 2016).
Structural and Chemical Studies
- Structural and chemical studies of similar compounds provide insights into their potential applications. For example, the crystal structure, spectroscopic, and Hirshfeld surface analysis of asymmetrical azines, closely related to the specified compound, were reported by Chiter et al. (2020), offering a deeper understanding of the molecular structure (Chiter et al., 2020).
Synthesis Techniques
- Research also focuses on novel synthesis methods for such compounds. An example is the microwave-assisted synthesis of new imidazole derivatives bearing a 4-thiazolidinone nucleus, as explored by Desai et al. (2012), showcasing advanced techniques for creating these compounds (Desai et al., 2012).
Eigenschaften
IUPAC Name |
(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-17(16-9-3-6-13-5-1-2-8-15(13)16)11-18-19(25)22-20(27-18)23-21-12-14-7-4-10-26-14/h3-4,6-7,9-10,12,18H,1-2,5,8,11H2,(H,22,23,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUXMSXBLCRZDD-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)CC3C(=O)NC(=NN=CC4=CC=CO4)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)CC3C(=O)N/C(=N\N=C\C4=CC=CO4)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


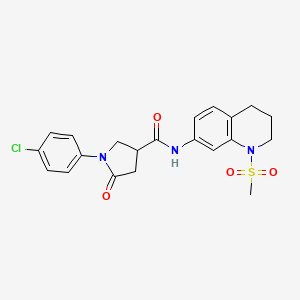
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2445148.png)
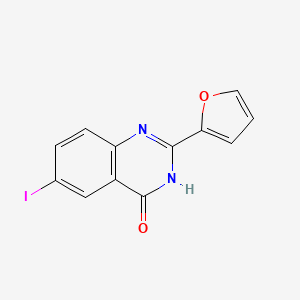
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2445152.png)

